
Dibenz(a,h)anthracene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenz(a,h)anthracene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the dibenz(a,h)anthracene structure. The compound is of significant interest in scientific research due to its potential biological effects and its role in the study of PAH metabolism and toxicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenz(a,h)anthracene-1,2-diol typically involves the hydroxylation of dibenz(a,h)anthracene. One common method is the catalytic oxidation of dibenz(a,h)anthracene using osmium tetroxide (OsO₄) as the oxidizing agent. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions to yield the diol product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Dibenz(a,h)anthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon or partially reduced intermediates.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives such as quinones, reduced hydrocarbons, and various substituted aromatic compounds.
科学的研究の応用
Dibenz(a,h)anthracene-1,2-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism and reactivity of PAHs.
Biology: The compound is investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Research focuses on its potential role in carcinogenesis and its effects on cellular processes.
Industry: It is used in the development of analytical methods for detecting and quantifying PAHs in environmental samples.
作用機序
The mechanism of action of dibenz(a,h)anthracene-1,2-diol involves its metabolic activation to reactive intermediates. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s effects are mediated through the formation of DNA adducts and the subsequent activation of cellular pathways involved in DNA repair, apoptosis, and cell cycle regulation.
類似化合物との比較
Similar Compounds
Dibenz(a,h)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-diol: Another PAH derivative with similar metabolic pathways and biological effects.
Chrysene-1,2-diol: A structurally related compound with comparable reactivity and toxicity.
Uniqueness
Dibenz(a,h)anthracene-1,2-diol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. Its study provides insights into the metabolic activation and detoxification of PAHs, contributing to the understanding of their carcinogenic mechanisms.
特性
CAS番号 |
124027-77-6 |
|---|---|
分子式 |
C22H14O2 |
分子量 |
310.3 g/mol |
IUPAC名 |
naphtho[8,7-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H14O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,23-24H |
InChIキー |
LIUQDWBKHRLZRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(=C(C=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



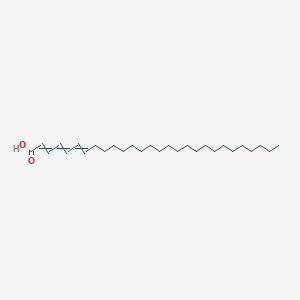


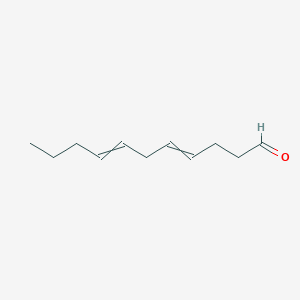
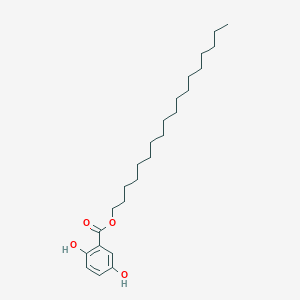
![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
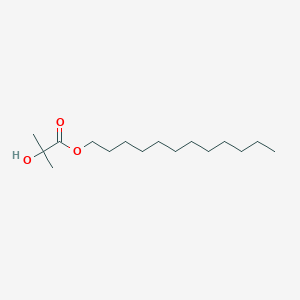
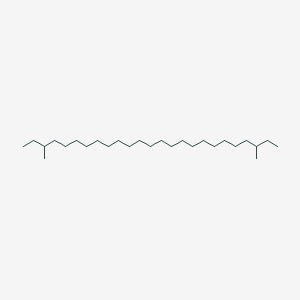
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)
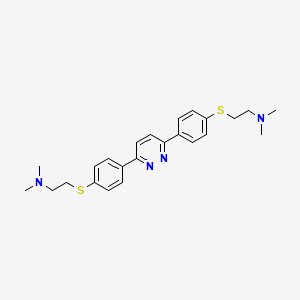
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
